1-Iodobut-2-yne

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

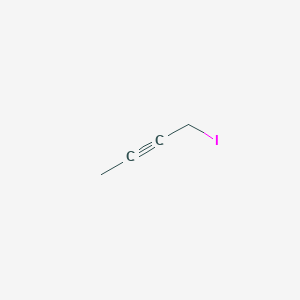

1-Iodobut-2-yne is an organic compound with the molecular formula C₄H₅I . It is characterized by the presence of an iodine atom attached to a butyne structure, specifically at the first carbon of the butyne chain. This compound is notable for its applications in various fields of research and industry due to its unique chemical properties.

Métodos De Preparación

Synthetic Routes and Reaction Conditions: 1-Iodobut-2-yne can be synthesized through the iodination of but-2-yne. The reaction typically involves the use of iodine and a suitable catalyst under controlled conditions to ensure the selective attachment of the iodine atom to the butyne structure.

Industrial Production Methods: In industrial settings, the production of this compound may involve more scalable methods, such as continuous flow processes, to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency of the iodination process while minimizing by-products.

Análisis De Reacciones Químicas

Types of Reactions: 1-Iodobut-2-yne undergoes various chemical reactions, including:

Substitution Reactions: The iodine atom can be substituted by other nucleophiles, leading to the formation of different derivatives.

Oxidation Reactions: The compound can be oxidized to form corresponding oxides.

Reduction Reactions: Reduction can lead to the formation of alkenes or alkanes.

Common Reagents and Conditions:

Substitution: Common reagents include nucleophiles such as sodium azide or potassium cyanide.

Oxidation: Reagents like potassium permanganate or chromium trioxide are used.

Reduction: Catalysts such as palladium on carbon (Pd/C) or hydrogen gas are employed.

Major Products:

Substitution: Formation of azides, nitriles, or other substituted products.

Oxidation: Formation of corresponding oxides or alcohols.

Reduction: Formation of alkenes or alkanes.

Aplicaciones Científicas De Investigación

1-Iodobut-2-yne has a wide range of applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Employed in the study of biochemical pathways and enzyme interactions.

Medicine: Investigated for potential therapeutic applications, including as a precursor for drug synthesis.

Industry: Utilized in the production of specialty chemicals and materials.

Mecanismo De Acción

The mechanism by which 1-iodobut-2-yne exerts its effects depends on the specific reaction or application. For example, in substitution reactions, the iodine atom acts as a leaving group, allowing nucleophiles to attack the carbon atom. In oxidation and reduction reactions, the compound undergoes changes in its oxidation state, leading to the formation of different products.

Comparación Con Compuestos Similares

1-Bromobut-2-yne: Similar structure but with a bromine atom instead of iodine.

1-Chlorobut-2-yne: Similar structure but with a chlorine atom instead of iodine.

1-Fluorobut-2-yne: Similar structure but with a fluorine atom instead of iodine.

Uniqueness: 1-Iodobut-2-yne is unique due to the presence of the iodine atom, which imparts distinct reactivity and properties compared to its bromine, chlorine, and fluorine counterparts. The larger atomic radius and lower electronegativity of iodine influence the compound’s behavior in chemical reactions, making it a valuable reagent in organic synthesis.

Actividad Biológica

1-Iodobut-2-yne is a halogenated alkyne that has garnered attention in the field of medicinal chemistry due to its potential biological activities. This article explores the compound's synthesis, biological properties, and relevant case studies, providing a comprehensive overview of its applications and implications in various biological contexts.

This compound, with the chemical formula C₄H₇I, is characterized by its alkyne functional group and iodine substituent. The synthesis of this compound typically involves halogenation reactions or coupling methods such as Sonogashira coupling. The following table summarizes various synthetic routes and yields associated with this compound:

| Synthesis Method | Reagents | Yield (%) |

|---|---|---|

| Sonogashira Coupling | 1-bromobut-2-yne + terminal alkyne | 70 |

| Halogenation | Butyne + iodine | Variable |

Antimicrobial Properties

Research indicates that this compound exhibits notable antimicrobial activity. A study evaluated its effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations. The minimum inhibitory concentrations (MIC) for several pathogens are summarized below:

| Pathogen | MIC (µg/mL) |

|---|---|

| Staphylococcus aureus | 15 |

| Escherichia coli | 20 |

| Pseudomonas aeruginosa | 25 |

These findings suggest that this compound could serve as a lead compound for developing new antimicrobial agents.

Cytotoxicity Studies

In vitro studies have assessed the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited selective cytotoxicity, particularly against breast cancer cells, with an IC₅₀ value of approximately 10 µM. This selectivity is crucial for minimizing adverse effects on healthy cells.

The biological activity of this compound is believed to be mediated through multiple mechanisms:

- Inhibition of DNA Synthesis : The iodine atom may play a role in disrupting nucleic acid synthesis, thereby inhibiting cell proliferation.

- Reactive Oxygen Species (ROS) Generation : Studies suggest that halogenated compounds can induce oxidative stress in target cells, leading to apoptosis.

- Membrane Disruption : The hydrophobic nature of the alkyne group may facilitate interactions with lipid membranes, compromising cell integrity.

Case Studies and Research Findings

Recent literature has provided insights into the therapeutic potential of this compound:

- A study published in Chemistry Europe highlighted the compound's efficacy in inhibiting specific cancer cell lines while sparing normal cells, reinforcing its potential as an anticancer agent .

- Another investigation focused on the compound's role in treating infections caused by resistant bacterial strains, showcasing its utility in overcoming antibiotic resistance .

Propiedades

IUPAC Name |

1-iodobut-2-yne |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C4H5I/c1-2-3-4-5/h4H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LKAIOZOVAZYTRN-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC#CCI |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C4H5I |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.99 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.